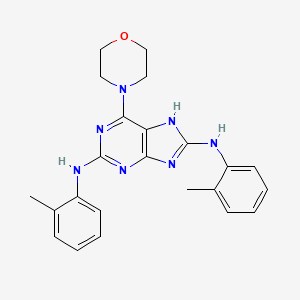

1H-Purine-2,8-diamine, N,N'-bis(2-methylphenyl)-6-(4-morpholinyl)-

Beschreibung

“1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of two amino groups at positions 2 and 8, two methylphenyl groups, and a morpholine ring at position 6.

Eigenschaften

CAS-Nummer |

682337-42-4 |

|---|---|

Molekularformel |

C23H25N7O |

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

2-N,8-N-bis(2-methylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |

InChI |

InChI=1S/C23H25N7O/c1-15-7-3-5-9-17(15)24-22-26-19-20(27-22)28-23(25-18-10-6-4-8-16(18)2)29-21(19)30-11-13-31-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29) |

InChI-Schlüssel |

MBHNXRCLNUGYBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=CC=C4C)N5CCOCC5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „1H-Purin-2,8-diamin, N,N'-bis(2-methylphenyl)-6-(4-morpholinyl)-“ beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen häufig Purinderivate, aromatische Amine und Morpholin. Die Reaktionsbedingungen können Folgendes beinhalten:

Katalysatoren: Übergangsmetallkatalysatoren wie Palladium oder Kupfer.

Lösungsmittel: Organische Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM).

Temperatur: Reaktionen werden normalerweise bei erhöhten Temperaturen (50-150 °C) durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion kann großtechnische Batch- oder kontinuierliche Verfahren umfassen. Zu den wichtigsten Schritten gehören:

Reinigung: Techniken wie Umkristallisation oder Chromatographie.

Qualitätskontrolle: Gewährleistung der Reinheit und Konsistenz des Endprodukts durch analytische Methoden wie HPLC oder NMR.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können Wasserstoffgas oder Metallhydride beinhalten.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Amino- oder Aromatenstellen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Organische Lösungsmittel wie Ethanol, Methanol oder Acetonitril.

Hauptprodukte

Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Nitroderivate liefern, während die Reduktion Aminderivate liefern kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus beinhaltet die Wechselwirkung der Verbindung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Zu den Wegen können gehören:

Bindung: Die Verbindung bindet an das aktive Zentrum eines Enzyms und hemmt dessen Aktivität.

Signaltransduktion: Modulation von Signalwegen in Zellen.

Wirkmechanismus

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways may include:

Binding: The compound binds to the active site of an enzyme, inhibiting its activity.

Signal Transduction: Modulating signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenin: Ein natürlich vorkommendes Purin mit ähnlichen Strukturmerkmalen.

Guanin: Ein weiteres Purinderivat mit biologischer Bedeutung.

Einzigartigkeit

Das Vorhandensein des Morpholinrings und das spezifische Substitutionsschema machen „1H-Purin-2,8-diamin, N,N'-bis(2-methylphenyl)-6-(4-morpholinyl)-“ im Vergleich zu anderen Purinen einzigartig. Diese Strukturmerkmale können unterschiedliche chemische und biologische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.